2-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one
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Overview
Description
2-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one is a chemical compound with the molecular formula C10H16ClNO and a molecular weight of 201.69 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a chlorinated propanone moiety attached to an octahydrocyclopenta[b]pyrrol ring system .
Preparation Methods
The synthesis of 2-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one involves several steps. One common method includes the reaction of octahydrocyclopenta[b]pyrrole with a chlorinated propanone under specific conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chlorinated propanone moiety to an alcohol group.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . The pathways involved in these interactions are still under investigation, but they may include enzyme inhibition and modulation of signaling pathways .
Comparison with Similar Compounds
2-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one can be compared with other similar compounds, such as:
2-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethanone: Similar structure but with an ethanone moiety instead of propanone.
2-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}butan-1-one: Similar structure but with a butanone moiety instead of propanone.
Properties
Molecular Formula |
C10H16ClNO |
---|---|
Molecular Weight |
201.69 g/mol |
IUPAC Name |
1-(3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl)-2-chloropropan-1-one |
InChI |
InChI=1S/C10H16ClNO/c1-7(11)10(13)12-6-5-8-3-2-4-9(8)12/h7-9H,2-6H2,1H3 |
InChI Key |
DHTNSLYLCPVERU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC2C1CCC2)Cl |
Origin of Product |
United States |
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